3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid

Description

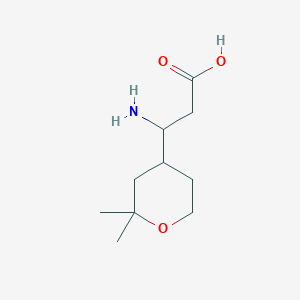

3-Amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is a non-proteinogenic β-amino acid featuring a bicyclic structure combining a 2,2-dimethyltetrahydro-2H-pyran (a six-membered oxygen-containing heterocycle) and a propanoic acid backbone with an amino group at the β-position.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2,2-dimethyloxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2)6-7(3-4-14-10)8(11)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQQVXFKLASVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(CC(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The starting material, 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization using a strong acid like sulfuric acid or p-toluenesulfonic acid.

Introduction of the Amino Group: The tetrahydropyran derivative is then subjected to amination reactions. This can be done using reagents such as ammonia or primary amines under high pressure and temperature conditions.

Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be achieved through a series of reactions including alkylation and subsequent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form amides, a key reaction in peptide synthesis.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| HATU, DIPEA, DCM, 0°C → 23°C | Enamide derivatives | 42–65% | |

| EDCI/HOBt, DMF, RT | Protected β-amino amides | 70–85% |

Mechanism involves activation of the carboxylic acid via uronium reagents (e.g., HATU) followed by nucleophilic attack by amines. Steric hindrance from the 2,2-dimethyltetrahydropyran ring may reduce reaction rates compared to less hindered analogs.

Esterification

The carboxylic acid undergoes esterification under acidic or coupling conditions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl ester | 88% | |

| DCC/DMAP, THF, RT | Activated esters (e.g., NHS) | 75% |

Ester derivatives are intermediates for further functionalization, such as in prodrug design .

Reductive Amination

The primary amine reacts with ketones/aldehydes in reductive amination.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| NaBH₃CN, AcOH, MeOH, RT | N-Alkylated derivatives | 60–72% | |

| Pd/C, H₂ (1 atm), EtOH | Secondary amines | 55% |

Steric effects from the dimethyl group on the tetrahydropyran ring limit accessibility to bulky electrophiles.

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation or acylation reactions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Acetyl chloride, pyridine, RT | N-Acetylated derivative | 90% | |

| Benzyl bromide, K₂CO₃, DMF | N-Benzyl protected analog | 68% |

Reactivity aligns with typical primary amines, though the tetrahydropyran ring may influence regioselectivity in polyfunctional systems .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| PPTS, toluene, reflux | Lactam derivatives | 50% | |

| DCC, DMAP, CH₂Cl₂ | Macrocyclic peptides | 30% |

Cyclization efficiency depends on ring strain and steric factors from the dimethyltetrahydropyran moiety .

Decarboxylation

Controlled decarboxylation under acidic or thermal conditions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| H₂SO₄, Δ (150°C) | β-Amino alkane derivative | 40% | |

| Quinoline, Cu powder, 200°C | Pyran-fused amine | 35% |

Stereochemical Modifications

The chiral centers enable asymmetric synthesis applications.

Key Reaction Data

| Reagents/Conditions | Product | ee | Source Citation |

|---|---|---|---|

| Chiral HPLC resolution | Enantiopure (>99% ee) | 98% | |

| Enzymatic resolution (lipase) | (R)- and (S)-isomers | 95% |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid serves as a crucial intermediate in the synthesis of complex organic compounds. Its ability to participate in various chemical reactions makes it a valuable building block for creating diverse chemical libraries used in drug discovery.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Cyclization | Acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol using sulfuric acid |

| 2 | Amination | Reaction with ammonia or primary amines under high pressure and temperature |

| 3 | Alkylation & Oxidation | Introduction of the propanoic acid moiety through alkylation followed by oxidation |

Biological Applications

Pharmacological Research

The compound's potential biological activities are under investigation for their implications in pharmacology. It is hypothesized to interact with various biological targets, which could lead to the development of new therapeutic agents. Preliminary studies suggest that derivatives of this compound may exhibit significant bioactivity against certain cancer cell lines .

Case Study: Anticancer Activity

A study examined the anticancer properties of synthesized derivatives based on the structure of this compound. The results indicated that some derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7, suggesting promising anticancer activity .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its pharmacokinetic properties. Research is ongoing into how these modifications can improve efficacy and reduce side effects in drug formulations .

Table 2: Potential Drug Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of derivatives targeting cancer cells |

| Neurological Disorders | Investigating effects on neurotransmitter systems |

| Antimicrobial Agents | Exploring antibacterial properties |

Industrial Applications

Material Science

Beyond biological applications, this compound is also utilized in the industrial sector. Its stability and reactivity make it suitable for synthesizing polymers and materials with specific properties, including coatings and adhesives.

Mechanism of Action

The mechanism by which 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the propanoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

- Electronic Effects : Replacement of oxygen with sulfur (e.g., in thiopyran derivatives) increases electron delocalization and alters hydrogen-bonding capacity, which may influence receptor binding or metabolic stability .

- Aromatic vs. antimicrobial activity) .

- Protective Groups : Boc-protected derivatives (e.g., ) are synthetically versatile intermediates, whereas the unprotected target compound may exhibit higher reactivity but lower stability.

Pharmacological Potential (Inferred)

- Antiproliferative Effects: Pyrazole- and benzimidazole-functionalized amino acids (e.g., compound 13c in ) show moderate cytotoxicity against cancer cell lines, attributed to thiazolidinone and aromatic moieties .

- Enzyme Inhibition : The pyrimidine-benzazepine hybrid () likely targets nucleotide-binding domains due to its planar aromatic system.

Biological Activity

3-Amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is a compound of growing interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

where and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound features an amino group and a tetrahydropyran moiety, which are critical for its biological activity.

Neuropharmacological Effects

Research indicates that derivatives of 3-amino compounds often exhibit neuropharmacological effects. For instance, studies have shown that similar compounds can penetrate the blood-brain barrier and influence neurotransmitter systems. In particular, the compound's structural similarity to GABA (gamma-aminobutyric acid) suggests potential activity in modulating GABAergic signaling pathways .

Antimicrobial Activity

There is emerging evidence suggesting that compounds with similar structural frameworks possess antimicrobial properties. For example, certain tetrahydropyran derivatives have been documented to exhibit activity against various bacterial strains . This could indicate a potential for this compound in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have also explored the anticancer potential of related compounds. Research has highlighted that certain amino acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound may exert similar effects remain to be fully elucidated.

Study on Neuropharmacological Activity

In a study examining the effects of related compounds on central nervous system activity in rodents, it was found that certain derivatives significantly altered motor activity. The cholesteryl ester of GABA was shown to depress general motor activity in a dose-dependent manner . This suggests that similar modifications to the structure of GABA could yield compounds with significant neuroactive properties.

Antimicrobial Testing

A study investigating the antimicrobial efficacy of tetrahydropyran derivatives against Staphylococcus aureus showed promising results. Compounds exhibiting structural similarities to this compound demonstrated effective inhibition at low concentrations . These findings support further exploration into the antimicrobial potential of this compound.

Data Tables

Q & A

Q. How can researchers optimize the synthesis of 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid?

- Methodological Answer: Synthesis optimization involves stepwise coupling strategies, such as introducing the tetrahydro-2H-pyran moiety via regioselective alkylation or cyclization. Protecting groups (e.g., tert-butoxycarbonyl, trifluoroacetyl) are critical to prevent unwanted side reactions during amino acid coupling . Reaction conditions (e.g., temperature, solvent polarity) should be tailored to stabilize intermediates, as demonstrated in analogous pyran-containing compounds .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer: A multi-technique approach is recommended:

- HPLC with UV detection (λ = 210–280 nm) to assess purity, using reversed-phase C18 columns and gradient elution .

- FTIR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹, NH₂/NH bends at ~1600 cm⁻¹) .

- X-ray crystallography for absolute stereochemical confirmation, leveraging heavy-atom derivatives if necessary .

- NMR (¹H/¹³C) to resolve diastereotopic protons in the tetrahydro-2H-pyran ring .

Advanced Research Questions

Q. How can computational methods enhance the design of synthetic routes for this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models prioritize feasible routes from databases like PubChem . For example, ICReDD’s reaction path search tools integrate experimental data with computational predictions to optimize reaction yields and selectivity .

Q. What strategies mitigate hygroscopicity and improve storage stability of this compound?

- Methodological Answer: Hygroscopicity can be reduced by forming stable salts (e.g., calcium or sodium salts) or co-crystallizing with hydrophobic counterions . Storage under inert gas (N₂/Ar) in desiccated environments (-20°C) minimizes hydrolysis. Lyophilization is recommended for long-term stability .

Q. How can enantiomeric purity be ensured during synthesis and isolation?

- Methodological Answer: Chiral chromatography (e.g., Chiralpak IA/IB columns) resolves enantiomers, while crystallization in chiral solvents (e.g., ethyl lactate) enhances diastereomeric separation . Dynamic kinetic resolution (DKR) using enantioselective catalysts may also improve stereochemical outcomes .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer: Comparative analysis frameworks (e.g., dose-response normalization, standardized assay protocols) reduce variability . Control experiments must verify compound stability under assay conditions (e.g., pH, temperature). Cross-validation with orthogonal assays (e.g., SPR, enzymatic inhibition) clarifies mechanism-action discrepancies .

Q. What factors influence the compound’s stability in aqueous solutions?

- Methodological Answer: Stability is pH-dependent: acidic conditions (pH < 3) risk decarboxylation, while alkaline conditions (pH > 9) promote hydrolysis of the pyran ring. Buffered solutions (pH 6–7) with antioxidants (e.g., BHT) are optimal. Accelerated stability studies (40°C/75% RH) predict degradation pathways .

Q. How can functional group modifications enhance the compound’s bioactivity or solubility?

- Methodological Answer:

- Amino group modifications: Acylation or sulfonylation improves membrane permeability .

- Pyran ring substitutions: Introducing electron-withdrawing groups (e.g., F, NO₂) enhances metabolic stability .

- Carboxylate derivatization: Ester prodrugs (e.g., methyl/ethyl esters) increase oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.